molecular formula C19H20N2O6S B10970354 (2-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid

(2-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid

Cat. No.: B10970354
M. Wt: 404.4 g/mol
InChI Key: FHQGRHIHJFYHNQ-UHFFFAOYSA-N
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Description

(2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a quinoline ring, a sulfonyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the quinoline ring system. This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The resulting quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated quinoline with an amino acid derivative under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the sulfonylation step and the development of more efficient catalysts for the coupling reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, (2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID is being explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, while the quinoline ring system facilitates the compound’s entry into cells. Once inside the cell, the compound can modulate various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID is unique due to its combination of a quinoline ring, a sulfonyl group, and an amino acid derivative. This structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound with numerous applications in various fields.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)anilino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C19H20N2O6S/c22-18(12-27-13-19(23)24)20-15-7-9-16(10-8-15)28(25,26)21-11-3-5-14-4-1-2-6-17(14)21/h1-2,4,6-10H,3,5,11-13H2,(H,20,22)(H,23,24)

InChI Key

FHQGRHIHJFYHNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COCC(=O)O

Origin of Product

United States

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